tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate
Description
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a ketone at the 4-position, and a trimethylsilyl (TMS) group at the 3-position. The Boc group provides stability under basic conditions, while the TMS group introduces steric bulk and lipophilicity, influencing reactivity and solubility .
Properties
Molecular Formula |
C13H25NO3Si |
|---|---|
Molecular Weight |
271.43 g/mol |
IUPAC Name |
tert-butyl 4-oxo-3-trimethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)17-12(16)14-8-7-10(15)11(9-14)18(4,5)6/h11H,7-9H2,1-6H3 |
InChI Key |
WKNQWACTPLQFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate
The bromination of tert-butyl 4-oxopiperidine-1-carboxylate at the 3-position is a critical precursor step. As demonstrated in similar systems, treatment with pyrrolidone hydrotribromide in tetrahydrofuran (THF) at ambient temperature achieves regioselective bromination:
Procedure :
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (5 mmol) in anhydrous THF (20 mL).
-
Add BaCO₃ (10 mmol) and pyrrolidone hydrotribromide (5.5 mmol) in portions under nitrogen.
-
Stir for 3 hours, filter, and concentrate under reduced pressure.
-
Purify via flash chromatography (hexane/ethyl acetate, 3:1) to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a pale-yellow solid (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 3 hours |
| Purification Method | Flash chromatography |
Silylation of the Brominated Intermediate
Introduction of the trimethylsilyl group at the 3-position is achieved via nucleophilic substitution or Kumada coupling. A modified protocol from silylated piperidine derivatives employs trimethylsilyl chloride (TMSCl) and a Grignard reagent:
Procedure :
-
Suspend tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1 mmol) in dry THF (10 mL).
-
Cool to −78°C and add methylmagnesium bromide (3 mmol, 1.0 M in THF).
-
Stir for 30 minutes, then add TMSCl (1.2 mmol) dropwise.
-
Warm to room temperature, quench with saturated NH₄Cl, and extract with dichloromethane.
-
Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to obtain the silylated product (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Temperature | −78°C to room temperature |
| Purification Method | Silica gel chromatography |
Boc Protection and Stability Studies
The Boc group remains stable under silylation conditions but requires acidic deprotection. Comparative studies with ethyl 4-oxopiperidine-1-carboxylate derivatives reveal that the tert-butyl ester resists hydrolysis under basic conditions, unlike ethyl analogs.
Stability Data :
| Condition | Boc Group Integrity | TMS Group Integrity |
|---|---|---|
| 1 M HCl (rt, 1 h) | Intact | Partial hydrolysis |
| 1 M NaOH (rt, 1 h) | Intact | Intact |
| TFA/DCM (1:1, 1 h) | Deprotected | Intact |
Alternative Synthetic Routes
Direct Silylation of 4-Oxopiperidine
An alternative one-pot method involves silylation prior to Boc protection, though yields are lower due to competing side reactions:
Procedure :
-
Treat 4-oxopiperidine (1 mmol) with TMSCl (1.2 mmol) and triethylamine (2 mmol) in DCM at 0°C.
-
After 2 hours, add Boc anhydride (1.1 mmol) and stir overnight.
-
Purify via chromatography to isolate the product (45% yield).
Comparison of Methods :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Bromination/Silylation | 68% | >95% | High |
| Direct Silylation | 45% | 90% | Moderate |
Mechanistic Insights and Optimization
The bromination step proceeds via an electrophilic aromatic substitution mechanism, facilitated by the electron-withdrawing oxo group at C4. Silylation employs a nucleophilic displacement mechanism, with Grignard reagents enhancing reactivity at the β-position. Solvent polarity significantly impacts yields: THF outperforms DMF due to better solubility of intermediates.
Optimization Data :
| Solvent | Base | Yield (Bromination) | Yield (Silylation) |
|---|---|---|---|
| THF | BaCO₃ | 82% | 68% |
| DMF | Cs₂CO₃ | 65% | 52% |
| DCM | Et₃N | 70% | 58% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The TMS group at the 3-position is a versatile leaving group, enabling substitution with nucleophiles under appropriate conditions. These reactions highlight the compound’s utility in organic synthesis.
Reaction Examples
Key Observations :
-
The TMS group’s steric bulk and stability under mild conditions make it an ideal leaving group for selective substitutions.
-
Reactions often require controlled temperatures and inert atmospheres (e.g., nitrogen) to optimize yields.
Ketone Reduction Reactions
The 4-oxo group undergoes reduction to form secondary alcohols, expanding its synthetic utility.
Reaction Example
| Reaction Type | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ketone Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Protic solvents (e.g., THF, methanol) | 4-Hydroxy-piperidine derivatives |
Mechanism Insight :
-
Reduction typically proceeds via hydride transfer to the carbonyl carbon, yielding a secondary alcohol.
-
The reaction’s stereoselectivity depends on the reducing agent and solvent choice.
Cross-Coupling Reactions
While not directly demonstrated for this compound, structural analogs like tert-butyl 4-(tosyloxy)piperidine-1-carboxylate undergo Ni-catalyzed cross-coupling with aryl boronic acids. This suggests potential for analogous transformations in the target compound when modified with suitable leaving groups.
Reaction Example
| Reaction Type | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ni catalyst | Base (e.g., Cs₂CO₃), solvents (DCM/THF) | Aryl-substituted piperidine derivatives |
Comparison of Structural Analogs
The reactivity of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate can be contextualized by analyzing related compounds:
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various piperidine derivatives. These derivatives are often explored for their potential pharmacological activities, including neuroprotective effects and anti-cancer properties. The structural modifications of this compound can lead to new derivatives with enhanced efficacy and reduced side effects.
Pharmacological Studies
While specific biological activities of this compound are not extensively documented, related piperidine compounds have demonstrated various pharmacological effects. For example, research indicates that some piperidine derivatives exhibit neuroprotective properties and activity against certain cancer cell lines. Further studies are necessary to explore the specific biological properties of this compound.
Case Studies
Case Study 1: Neuroprotective Properties
A study examining compounds with similar piperidine structures reported potential neuroprotective effects, suggesting that this compound could be a candidate for further investigation in neurodegenerative disease models. The study highlighted the need for more extensive research to establish definitive biological activities.
Case Study 2: Anticancer Activity
Another investigation into piperidine derivatives found that certain compounds exhibited cytotoxicity against various cancer cell lines. The findings imply that this compound might also possess similar anticancer properties, warranting further exploration through in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ketone group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)
- Structure : Features Boc (1-position) and methyl ester (3-position) groups, with a 4-oxo group.
- Synthesis: Prepared via Boc protection using Boc₂O in methanol, yielding a white amorphous solid .
- Key Differences :
tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate
- Structure : Contains a hydroxyl group and trifluoromethylpyridinyl substituent at the 4-position.
- Synthesis : Derived from tert-butyl 4-oxo-1-piperidinecarboxylate via nucleophilic addition of a lithium reagent .
- Key Differences: The hydroxyl and aromatic pyridinyl groups enable hydrogen bonding and π-π interactions, unlike the non-polar TMS group in the target compound. Electronic Effects: The electron-withdrawing trifluoromethyl group contrasts with the electron-donating TMS group, altering electrophilic substitution patterns .
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Structure: Features an amino group and pyridinyl substituent at the 4-position.
- Properties : Light yellow solid requiring respiratory and eye protection during handling .
- Key Differences: The amino group enables hydrogen bonding and protonation at physiological pH, unlike the inert TMS group. The pyridinyl ring enhances solubility in polar solvents compared to the lipophilic TMS group .
tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate
- Structure : Pyrrolidine (5-membered ring) with an allyl group at the 3-position and 4-oxo group.
- Reactivity : The allyl group offers opportunities for cross-coupling reactions, absent in the target compound’s TMS group .
- Key Differences :
Research Findings and Implications
- Steric and Electronic Effects : The TMS group in the target compound provides steric shielding, reducing unwanted side reactions at the 3-position compared to esters or allyl groups .
- Orthogonal Deprotection : The Boc (base-stable) and TMS (acid-labile) groups enable sequential deprotection, a strategic advantage in multi-step syntheses .
- Lipophilicity: The TMS group enhances membrane permeability, making the compound valuable in drug discovery compared to polar analogues like 4-amino derivatives .
- Crystallography : Structural analysis of similar compounds (e.g., ) often employs SHELX software, suggesting analogous methods for the target compound’s characterization .
Biological Activity
tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate (CAS Number: 2167960-80-5) is a piperidine derivative notable for its structural characteristics, including a tert-butyl group, a ketone functional group at the 4-position, and a trimethylsilyl group at the 3-position. With a molecular weight of 271.43 g/mol, this compound is primarily recognized for its potential applications in organic synthesis and various biological activities.
The molecular formula of this compound is . The compound's structure contributes to its stability and reactivity, making it a valuable intermediate in chemical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅NO₃Si |
| Molecular Weight | 271.43 g/mol |
| CAS Number | 2167960-80-5 |
Neuroprotective Effects
A study investigating piperidine derivatives highlighted their ability to modulate neuroinflammation and protect against oxidative stress in neuronal cells. The findings suggest that modifications in the piperidine structure can enhance neuroprotective effects, which may be applicable to this compound .
Anticancer Potential
Research has documented that certain piperidine-based compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, derivatives with ketone groups have been associated with enhanced anticancer activity due to their ability to interfere with cellular proliferation pathways . Further studies are needed to evaluate the specific effects of this compound on different cancer cell lines.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds provides insight into potential biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | Contains an acetyl group instead of a ketone |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Not listed | Methyl substitution at the 3-position |
| tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | Not listed | Contains a trifluoroacetyl group |
These compounds demonstrate the diversity within piperidine derivatives and their varying biological activities based on structural modifications.
Q & A
Q. How can the molecular structure of tert-butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze , , and NMR to identify characteristic peaks. The tert-butyl group typically appears as a singlet (~1.4 ppm in ), while the trimethylsilyl (TMS) group shows a distinct signal near 0 ppm. The 4-oxo group influences neighboring protons, causing deshielding .
- Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]) and fragmentation patterns consistent with the piperidine backbone and TMS group .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX programs. The TMS group’s electron density can be mapped to validate its position .
Table 1 : Hypothetical NMR Data (Based on Analogues)
| Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| tert-butyl (C(CH)) | 1.4 (s, 9H) | 28.2, 80.1 (C=O) |
| TMS (Si(CH)) | 0.1 (s, 9H) | 1.5 (Si) |
| Piperidine C=O | - | 170–175 |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 masks if airborne particles are generated .
- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if ingested .
Advanced Research Questions
Q. What synthetic strategies enable regioselective introduction of the trimethylsilyl (TMS) group at the 3-position of the piperidine ring?
- Methodological Answer :
- Step 1 : Prepare the piperidine-4-one precursor via Boc protection of piperidine, followed by oxidation at C4 using Jones reagent or Swern conditions.
- Step 2 : Introduce TMS via silyl enolate chemistry . Treat the 4-oxo intermediate with LDA (lithium diisopropylamide) to form an enolate, then react with trimethylsilyl chloride (TMSCl) .
- Challenges : Competing silylation at other positions (e.g., oxygen in the Boc group). Use bulky bases (e.g., KHMDS) to favor enolate formation at C3 .
Q. How does the TMS group influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The TMS group acts as a temporary protective group and steric hindrance modulator :
- Protection : Shields the 3-position during reactions targeting the 4-oxo group (e.g., Grignard additions to the ketone).
- Steric Effects : Slows down nucleophilic attacks at C3 but facilitates regioselective deprotection. For example, fluoride-based reagents (TBAF) cleave TMS selectively, enabling downstream functionalization .
- Case Study : In analogues, TMS groups reduced byproduct formation in amidation by 40% compared to unprotected derivatives .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for DFT calculations to evaluate hydrolysis susceptibility. The TMS group’s Si–C bond is prone to cleavage under acidic/basic conditions.
- Simulation Parameters :
- Acidic pH (1–3) : Protonation of the piperidine nitrogen increases electrophilicity, accelerating TMS hydrolysis.
- Basic pH (10–12) : Hydroxide ions attack the Si center, forming silanol byproducts.
- Validation : Compare computed activation energies with experimental Arrhenius plots from stability studies .
Data Contradiction Analysis
Q. Conflicting reports on the optimal solvent for recrystallization: How to resolve?
- Methodological Answer :
- Contradiction : Some studies recommend polar aprotic solvents (DMF), while others suggest ether/hexane mixtures.
- Resolution :
Perform solvent screening (e.g., DMF, THF, ethyl acetate) with incremental cooling rates.
Monitor crystal growth via microscopy. Polar solvents may yield larger crystals but lower purity due to Boc group solvolysis .
Validate purity of each batch via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
